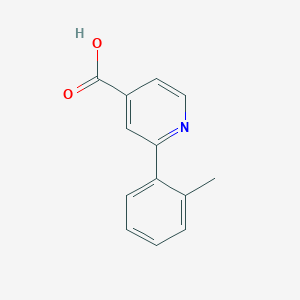

2-(2-Methylphenyl)isonicotinic acid

Vue d'ensemble

Description

2-(2-Methylphenyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The term “isonicotinic acids” is loosely used for derivatives of isonicotinic acid .

Molecular Structure Analysis

The molecular structure of isonicotinic acid derivatives has been studied using various spectroscopic techniques . These include FTIR, FT-Raman, NMR, and UV spectroscopy . The optimized geometrical parameters and energies of all different and possible conformers are obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .Chemical Reactions Analysis

Isoniazid, a derivative of isonicotinic acid, has been studied for its structure-activity relationships . The study evaluated a systematic series of INH analogs against contemporary Mycobacterium tuberculosis strains . Deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of INH abolishes antitubercular activity .Physical And Chemical Properties Analysis

The physical and chemical properties of isonicotinic acid and its derivatives have been studied . For instance, a study observed room-temperature phosphorescence from two simple aromatic acids, nicotinic acid (NA) and isonicotinic acid (INA), in the crystal state .Applications De Recherche Scientifique

Antimicrobial Activity

2-(4-Methylphenyl)-2-oxoethyl isonicotinate, a compound related to 2-(2-Methylphenyl)isonicotinic acid, has been synthesized and evaluated for antimicrobial properties. The compound showed significant antimicrobial activity, suggesting potential applications in this field (Viveka et al., 2013).

Tuberculostatic Properties

Research on the tuberculostatic effects of 2-substituted isonicotinic acid hydrazides, closely related to 2-(2-Methylphenyl)isonicotinic acid, shows correlations between the chemical structure and biological activity against Mycobacterium tuberculosis (Seydel et al., 1976).

Synthesis and Characterization

Studies have focused on the synthesis and characterization of Schiff base compounds involving isonicotinic acid, highlighting their potential in various applications, including in molecular structures and hydrogen bonding (Yang, 2007).

Electrochemical Applications

Research on the electrochemical reduction of isonicotinic acid indicates its relevance in electrochemical processes, particularly in reductions involving electron and proton transfers (Mathieu et al., 1997).

Organocatalysis

Isonicotinic acid has been used as an organocatalyst in the synthesis of pyranopyrazoles, demonstrating its utility in facilitating chemical reactions (Zolfigol et al., 2013).

Target for Antituberculosis Drugs

The gene inhA in Mycobacterium tuberculosis, which encodes a target for isonicotinic acid derivatives like isoniazid, highlights the importance of these compounds in antituberculosis drug development (Banerjee et al., 1994).

Chelation and Magnetic Studies

Chelates involving aroylhydrazones derived from isonicotinic acid have been synthesized and studied for their magnetic, thermal, and spectral properties, indicating potential applications in material science (Maurya et al., 2003).

Reductimetric Applications

Isonicotinic acid hydrazide has been studied for its potential as a reductimetric titrant, showing stability and efficacy in quantitative reduction of various systems (Vulterin et al., 1963).

Plant Pathology

The use of isonicotinic acid in inducing systemic acquired resistance (SAR) in plants for controlling diseases like citrus canker demonstrates its potential in agricultural applications (Francis et al., 2009).

Biochemical Analysis

Isonicotinic acid hydrazide's spectrophotometric determination in blood highlights its role in clinical chemistry and biochemical analyses (Dymond et al., 1970).

Neurotropic and Cardiotropic Effects

The neurotropic and cardiotropic effects of derivatives of isonicotinic acid point to potential medical applications in treating neurological and cardiac conditions (Samvelian et al., 1992).

Chemical Synthesis

Advances in the chemical synthesis of isonicotinic acid, including oxidation processes, contribute to its accessibility for various applications (Qi-chang, 2010).

Photocatalytic Degradation

Studies on the use of isonicotinic acid in photocatalytic degradation processes, such as in the removal of dyes like methylene blue from solutions, show its potential in environmental applications (Zulys et al., 2022).

Electrochemical Synthesis

The electrochemical synthesis of isonicotinic acid from precursors like 4 methylpyridine highlights its role in innovative manufacturing processes (Qing, 2000).

Orientations Futures

Isonicotinic acid derivatives have shown promise in various fields. For instance, they have been studied for their anti-inflammatory properties . They have also been studied for their potential as systemic acquired resistance (SAR) inducers . Further development and fine tuning of these isonicotinic acid-based scaffolds for the treatment of various conditions is a wide-open field of research .

Propriétés

IUPAC Name |

2-(2-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYGNARQGCKWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679495 | |

| Record name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenyl)isonicotinic acid | |

CAS RN |

883528-31-2 | |

| Record name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

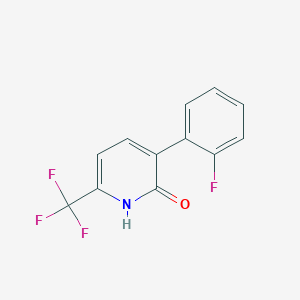

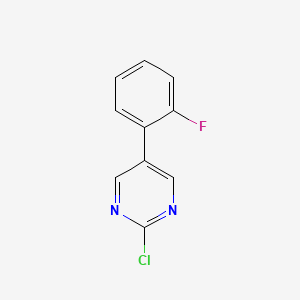

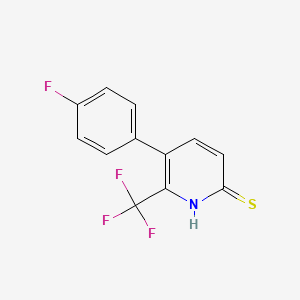

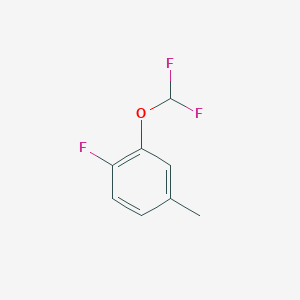

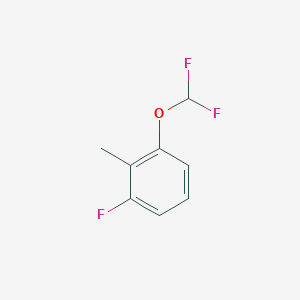

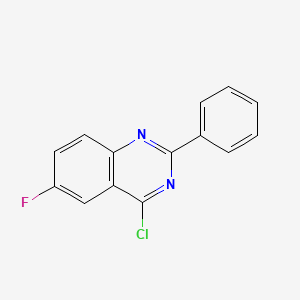

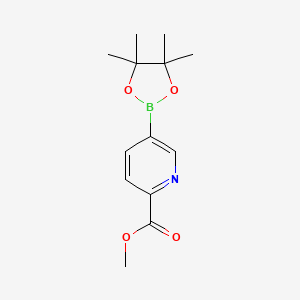

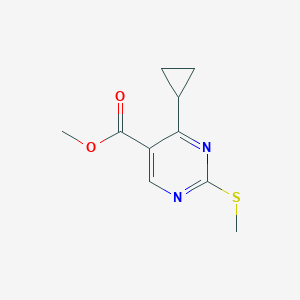

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)